Armodafinil

Descripción

Armodafinil is a non-amphetamine wakefulness-promoting agent approved for treating excessive sleepiness (ES) associated with narcolepsy, obstructive sleep apnea (OSA), and shift work disorder (SWD) . It is the pure R-enantiomer of racemic modafinil, offering a refined pharmacological profile due to its stereoselective composition. Unlike modafinil, which contains both R- and S-enantiomers, this compound selectively retains the longer-lasting R-enantiomer, resulting in sustained plasma concentrations and prolonged therapeutic effects . Its mechanism of action involves dopamine reuptake inhibition via binding to the dopamine transporter, enhancing cortical activity and alertness without significant amphetamine-like side effects .

Propiedades

IUPAC Name |

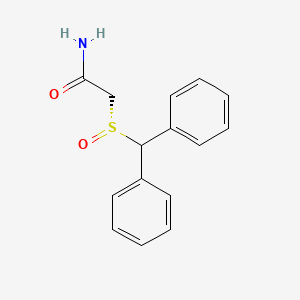

2-[(R)-benzhydrylsulfinyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGHCGITMMYXAQ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920667 | |

| Record name | Armodafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112111-43-0 | |

| Record name | (-)-Modafinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112111-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Armodafinil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armodafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Armodafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-2R-[(Diphenylmethyl)sulfinyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARMODAFINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V63XWA605I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

One-Pot Esterification-Amination Process

The most industrially viable method, detailed in patent EP2159219A2, involves a two-step one-pot reaction starting with R-modafinic acid. In the first step, R-modafinic acid is combined with methanol or ethanol in the presence of an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid, forming the corresponding alkyl ester. This intermediate is subsequently treated with aqueous ammonia or ammonium hydroxide, inducing nucleophilic acyl substitution to yield this compound with a reported purity of >99% enantiomeric excess (ee).

Critical parameters include:

- Solvent selection : Methanol achieves higher esterification rates (92% yield in 4 hours) compared to ethanol (85% yield in 6 hours) due to its lower steric hindrance.

- Acid catalyst concentration : Optimal sulfuric acid loading is 0.5–1.0 molar equivalents, with excess acid leading to racemization.

- Ammonia stoichiometry : A 2:1 molar ratio of ammonia to ester prevents residual ester impurities, ensuring >98% conversion.

This method eliminates the need for chromatographic purification, as crude this compound precipitates directly from the reaction mixture in 78–82% overall yield.

Thiol-Alkylation and Oxidation Pathways

Alternative routes begin with benzhydrol, as described in PMC6268879. Lawesson’s reagent converts benzhydrol to benzhydrylthiol, which undergoes S-alkylation with chloroacetonitrile to form the nitrile intermediate. Hydrolysis with potassium hydroxide yields benzhydrylsulfanyl acetic acid, which is oxidized using hydrogen peroxide (H2O2) in acetic acid to generate the sulfoxide moiety. Final amidation with ammonia produces this compound in 67% yield over four steps.

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Thiolation | Lawesson’s reagent, toluene, 110°C | 73% |

| 2 | S-Alkylation | Chloroacetonitrile, K2CO3, acetone | 77% |

| 3 | Oxidation | 30% H2O2, acetic acid, 40°C | 67% |

| 4 | Amidation | NH4OH, DCM | 83% |

This pathway’s limitation lies in the racemization risk during oxidation, necessitating chiral HPLC purification to achieve >99% ee.

Analytical Characterization and Quality Control

Chiral Chromatography

Enantiomeric purity is quantified via HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns. A mobile phase of n-hexane:ethanol (90:10) resolves R- and S-modafinil with a retention time difference of 4.2 minutes, enabling precise ee measurement. Regulatory guidelines mandate ≤0.1% S-enantiomer in final API batches.

Spectroscopic Validation

- IR Spectroscopy : The sulfinyl group exhibits characteristic absorption at 1040 cm−1, while the amide C=O stretch appears at 1665 cm−1.

- 1H NMR : Diagnostic signals include the benzhydryl protons (δ 5.32 ppm, singlet) and sulfinyl proton (δ 3.11 ppm, multiplet).

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Recent advancements employ microreactors for the esterification step, reducing reaction time from 4 hours to 15 minutes. Enhanced heat transfer minimizes side products, boosting overall yield to 88%.

Green Chemistry Initiatives

Solvent recycling protocols recover >95% methanol via fractional distillation, lowering waste generation. Catalytic hydrogen peroxide oxidation replaces stoichiometric m-CPBA, reducing halogenated byproducts.

Emerging Applications of this compound Derivatives

Anti-Inflammatory Modifications

Sulfoxide derivatives (e.g., compound 12b ) inhibit LPS-induced nitrite production in BV-2 microglia (IC50 = 1.2 µM), surpassing aspirin’s efficacy (IC50 = 5.6 µM). Aliphatic side chains enhance activity, while aromatic groups reduce potency.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: El Armodafinil puede sufrir reacciones de oxidación, particularmente en el grupo sulfóxido.

Reducción: El grupo sulfóxido puede reducirse a un sulfuro en condiciones específicas.

Sustitución: El grupo acetamida puede participar en reacciones de sustitución, especialmente en condiciones ácidas o básicas.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Sustitución: Catalizadores ácidos o básicos, como el ácido clorhídrico o el hidróxido de sodio.

Productos Principales:

Oxidación: Formación de derivados de sulfona.

Reducción: Formación de derivados de sulfuro.

Sustitución: Varios derivados de acetamida sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

2.1. Excessive Sleepiness Disorders

Armodafinil is primarily indicated for the treatment of excessive sleepiness associated with:

- Obstructive Sleep Apnea (OSA) : Studies show that this compound improves wakefulness in patients with residual sleepiness despite continuous positive airway pressure (CPAP) therapy. A meta-analysis indicated a significant reduction in Epworth Sleepiness Scale scores compared to placebo, confirming its efficacy in this population .

- Shift Work Disorder (SWD) : Clinical trials have demonstrated that this compound significantly enhances patient-reported functioning and quality of life in individuals suffering from SWD, with statistically significant improvements noted in various measures of daily functioning .

- Narcolepsy : this compound is also approved for narcolepsy, where it helps manage excessive daytime sleepiness effectively .

2.2. Cancer-Related Fatigue

While this compound has been explored for cancer-related fatigue, recent studies have shown mixed results. One randomized clinical trial found no meaningful benefit in reducing fatigue among cancer patients . This indicates that while this compound is effective for sleep disorders, its role in cancer-related fatigue requires further investigation.

2.3. Cognitive Enhancement

Recent research has focused on innovative delivery methods, such as this compound-loaded microneedle patches. These patches have shown promise in enhancing cognitive functions in sleep-deprived models, suggesting potential applications beyond traditional oral administration . The pharmacokinetic profile indicates that microneedles can maintain stable blood concentrations longer than oral forms.

Long-Term Efficacy and Tolerability

This compound has been evaluated for long-term use (over 12 months) and has demonstrated sustained efficacy and tolerability among patients with excessive sleepiness associated with OSA, SWD, or narcolepsy . Monitoring for side effects such as increased blood pressure is recommended during prolonged treatment.

Comparative Efficacy

The efficacy of this compound compared to other stimulants or wakefulness-promoting agents has been a subject of interest:

| Condition | This compound Efficacy | Comparison with Other Agents |

|---|---|---|

| Obstructive Sleep Apnea | Significant improvement in wakefulness | Modafinil shows similar effects but with different pharmacokinetics |

| Shift Work Disorder | Improved quality of life and functioning | Caffeine may provide short-term benefits but lacks long-term data |

| Narcolepsy | Effective in managing excessive daytime sleepiness | Stimulants like amphetamines may have more side effects |

Mecanismo De Acción

El Armodafinil promueve la vigilia al influir en varios sistemas de neurotransmisores en el cerebro. Se dirige principalmente al transportador de dopamina, inhibiendo la recaptación de dopamina y aumentando así los niveles extracelulares de dopamina. Se cree que esta acción mejora la vigilia y la alerta. Además, el this compound puede afectar otros neurotransmisores como la norepinefrina, la serotonina y la histamina, contribuyendo a sus efectos promotores de la vigilia .

Comparación Con Compuestos Similares

Wakefulness Promotion

- OSA and SWD : this compound significantly improved wakefulness in patients adherent to nCPAP therapy, with 71% responders vs. 53% for placebo . In SWD, this compound reduced maximum nighttime sleepiness by 2.0 points vs. 1.1 for placebo (P<0.0001) .

- Narcolepsy : Both drugs show comparable efficacy, but this compound’s prolonged action may benefit patients requiring late-day alertness .

Comparative Potency

- This compound 150 mg demonstrated equivalent efficacy to modafinil 200 mg in maintaining wakefulness, suggesting ~1.33x higher potency .

Cognitive Effects

This compound uniquely enhances long-term memory and attention in specific populations:

- OSA Patients : Improved episodic secondary memory (verbal/visual recall) independent of attention improvements .

- Multiple Sclerosis (MS) : Enhanced delayed verbal recall in MS patients (P<0.05), though other cognitive domains remained unaffected .

- SWD : Improved continuity of attention and reduced fatigue severity (BFI score reduction from 4.8 to 3.6) .

Modafinil’s cognitive benefits are less consistently documented, with studies focusing primarily on wakefulness .

Other Wakefulness-Promoting Agents

Actividad Biológica

Armodafinil, the R-enantiomer of modafinil, is a wakefulness-promoting agent primarily used to treat excessive sleepiness associated with conditions such as narcolepsy, obstructive sleep apnea (OSA), and shift work disorder (SWD). This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profile.

Pharmacokinetics

This compound exhibits linear pharmacokinetics with a dose range of 50 to 400 mg. Key pharmacokinetic parameters include:

- Absorption : Peak plasma concentrations (Cmax) occur approximately 2 hours post-administration when taken in a fasted state. Food intake delays peak concentration by 2-4 hours but does not affect overall bioavailability .

- Elimination : The mean elimination half-life is around 15 hours, and steady state is typically reached within 7 days of daily dosing .

- Volume of Distribution : this compound has an apparent volume of distribution of approximately 42 L .

The drug undergoes extensive metabolism primarily via hydrolytic deamidation and S-oxidation, with cytochrome P450 enzymes playing a significant role in its metabolic pathways .

This compound's wakefulness-promoting effects are attributed to its action on various neurotransmitter systems. It primarily enhances dopamine signaling by inhibiting the dopamine transporter (DAT), leading to increased extracellular dopamine levels . Additionally, this compound may influence other neurotransmitters, including norepinephrine and serotonin, contributing to its alertness-enhancing properties.

Case Studies and Clinical Trials

-

Excessive Sleepiness in Narcolepsy and OSA :

- A study demonstrated that this compound significantly improved mean sleep latency from 2.3 minutes at baseline to 5.3 minutes after treatment, compared to placebo .

- In patients with OSA receiving continuous positive airway pressure therapy, this compound was effective in reducing residual daytime sleepiness .

- Shift Work Disorder :

- Long-Term Tolerability :

Safety Profile

This compound is generally well-tolerated, with adverse effects being mild to moderate. Common side effects include:

- Headache

- Dizziness

- Nausea

Serious adverse events are rare but can occur; monitoring is recommended for patients with pre-existing cardiovascular conditions due to potential increases in blood pressure .

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Cmax | Reached ~2 hours post-dose |

| Half-Life | ~15 hours |

| Volume of Distribution | ~42 L |

| Common Side Effects | Headache, dizziness, nausea |

| Primary Mechanism | Dopamine transporter inhibition |

| Efficacy in Narcolepsy | Improved sleep latency by ~3.1 minutes |

| Efficacy in OSA | Reduced daytime sleepiness |

Q & A

What methodologies are standard for quantifying armodafinil in human plasma, and how are they validated?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plasma. Key validation parameters include extraction recovery (e.g., protein precipitation combined with liquid-liquid extraction yields >85% recovery), matrix effect evaluation (±15% variability limit), and stability testing (bench-top, freeze-thaw, and long-term storage). For instance, a validated LC-MS/MS method demonstrated a linear range of 10–5000 ng/mL with precision (CV <8.5%) and accuracy (94–106%) .

How can population pharmacokinetic models optimize dosing strategies for this compound across diverse cohorts?

Advanced Research Question

Population pharmacokinetic (PopPK) modeling uses nonlinear mixed-effects approaches (e.g., NONMEM) to account for covariates like body weight and sex. A study of 583 subjects found this compound’s apparent clearance (CL/F) increases with weight (2.01 L/h in a 70-kg individual) and volume of distribution (Vc/F) is 10% lower in females. These models predict a 16.4% higher AUC in 50-kg patients versus 29.1% lower in 150-kg patients, guiding weight-adjusted dosing .

What experimental designs best evaluate this compound’s cognitive benefits in OSA patients with residual excessive sleepiness?

Basic Research Question

Randomized, double-blind, placebo-controlled trials (RCTs) with nCPAP-adherent cohorts are optimal. Key endpoints include the Maintenance of Wakefulness Test (MWT) for objective wakefulness and the Cognitive Drug Research (CDR) system for episodic memory. For example, pooled analyses of two RCTs showed this compound improved long-term memory (Cohen’s d = 0.42, p <0.01) independently of attention metrics .

How should researchers reconcile contradictory efficacy data for this compound in cancer-related fatigue versus OSA?

Advanced Research Question

Contradictions arise from population heterogeneity (e.g., corticosteroid use in cancer patients blunts this compound’s effects) and outcome measurement variability. A phase III trial in high-grade glioma found no fatigue reduction (BFI score difference: 0.2 vs. placebo), contrasting OSA studies showing ESS score improvements (49% vs. 26% responders). Stratified analysis by baseline fatigue severity and controlling for confounders (e.g., steroid use) are critical .

Which validated scales are recommended for assessing fatigue in this compound trials?

Basic Research Question

The Brief Fatigue Inventory (BFI) and Epworth Sleepiness Scale (ESS) are validated tools. BFI quantifies global fatigue severity (0–10 scale), while ESS measures daytime sleepiness (score >10 indicates pathology). In OSA trials, this compound reduced BFI scores from 4.8 to 3.6 (p <0.001) and ESS scores by 4.3 points vs. placebo .

What statistical methods enhance pooled analyses of this compound trials with heterogeneous endpoints?

Advanced Research Question

Mixed-effects models and meta-analytic approaches (e.g., inverse-variance weighting) account for heterogeneity. A pooled analysis of two OSA trials used ANCOVA with baseline adjustment, revealing this compound’s sustained MWT latency improvement (2.8-minute difference vs. placebo, p = 0.036) despite varying study designs .

How to design a phase III trial for this compound in novel indications like shift-work disorder?

Basic Research Question

Use a multicenter, double-blind RCT with flexible dosing (50–250 mg/day) and crossover arms to assess dose-response. Primary endpoints should include Psychomotor Vigilance Task (PVT) lapses and CGI-C ratings. A narcolepsy trial demonstrated 71% CGI-C responders vs. 33% placebo (p <0.0001) using this framework .

How do pharmacokinetic differences between this compound and modafinil impact comparative efficacy studies?

Advanced Research Question

this compound’s longer tmax (3–4 hours vs. 2–3 hours for modafinil) and higher late-day plasma concentrations require study designs with extended monitoring periods. Dose-adjusted comparisons show this compound 150 mg provides equivalent AUC to modafinil 200 mg but superior wakefulness at 12–14 hours post-dose (p <0.05) .

What ethical considerations arise in this compound trials involving hormonal contraceptives?

Basic Research Question

this compound induces CYP3A4, reducing contraceptive efficacy by up to 50%. Protocols must mandate barrier methods for 1 month post-treatment. FDA labeling emphasizes this risk, with pregnancy registries tracking outcomes in exposed cohorts .

How can the FINER criteria improve hypothesis formulation in this compound research?

Advanced Research Question The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous questions. For example, a FINER-compliant study might ask: Does this compound improve working memory in OSA patients with comorbid depression? This aligns with feasibility (validated CDR tools), novelty (exploring dual pathology), and relevance (30% OSA-depression comorbidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.